molecular formula C18H21NO2S B6483751 N-cyclopropyl-3-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)propanamide CAS No. 1234840-00-6

N-cyclopropyl-3-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)propanamide

Cat. No.: B6483751
CAS No.: 1234840-00-6
M. Wt: 315.4 g/mol
InChI Key: OOPVMQKODPMZIA-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)propanamide is a synthetic propanamide derivative characterized by its distinct substitution pattern. The molecule features:

  • A thiophen-3-ylmethyl substituent on the same nitrogen, contributing aromatic heterocyclic properties that may enhance lipophilicity and binding interactions.
  • A 4-methoxyphenyl moiety at the propanamide’s β-position, providing electron-donating effects and influencing molecular polarity.

Properties

IUPAC Name

N-cyclopropyl-3-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-21-17-7-2-14(3-8-17)4-9-18(20)19(16-5-6-16)12-15-10-11-22-13-15/h2-3,7-8,10-11,13,16H,4-6,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPVMQKODPMZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N(CC2=CSC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901180163
Record name N-Cyclopropyl-4-methoxy-N-(3-thienylmethyl)benzenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901180163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234840-00-6
Record name N-Cyclopropyl-4-methoxy-N-(3-thienylmethyl)benzenepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234840-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopropyl-4-methoxy-N-(3-thienylmethyl)benzenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901180163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)propanamide can be achieved through a multi-step process:

    Formation of the Amide Bond: The initial step involves the formation of the amide bond. This can be done by reacting the appropriate carboxylic acid (3-(4-methoxyphenyl)propanoic acid) with an amine (N-cyclopropyl-N-(thiophen-3-ylmethyl)amine) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.

    Methoxy Group Introduction: The methoxy group can be introduced through a methylation reaction, using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

    Substitution: The aromatic rings (methoxyphenyl and thiophene) can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are common.

    Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

N-cyclopropyl-3-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)propanamide may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.

    Medicine: Exploration of its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)propanamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Substituent Effects

  • Cyclopropyl vs.
  • Thiophene vs. Phenyl : The thiophen-3-ylmethyl group introduces sulfur-mediated interactions (e.g., hydrogen bonding or π-stacking) absent in purely phenyl-substituted analogs (e.g., ), which could enhance target binding.
  • 4-Methoxyphenyl Positioning : The β-positioned 4-methoxyphenyl group is conserved across multiple analogs (), suggesting its role in modulating electronic properties or receptor affinity.

Biological Activity

N-cyclopropyl-3-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)propanamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

Chemical Structure and Synthesis

The compound features a cyclopropyl group, a methoxyphenyl group, and a thiophen-3-ylmethyl group attached to a propanamide backbone. The synthesis typically involves multiple steps:

  • Formation of the Amide Bond : Reacting 3-(4-methoxyphenyl)propanoic acid with N-cyclopropyl-N-(thiophen-3-ylmethyl)amine using a coupling agent like DCC.
  • Cyclopropyl Group Introduction : Utilizing cyclopropanation reactions with diazo compounds and transition metal catalysts.

Anticancer Properties

This compound has shown promise in anticancer research. Studies indicate that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, thiazole derivatives, which share some structural characteristics, have demonstrated potent activity against colon carcinoma cells . The presence of the methoxy group in the phenyl ring is often linked to enhanced biological activity, suggesting that this compound may also exhibit similar effects.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in cancer progression. The precise mechanism remains under investigation, but it is hypothesized that the compound may inhibit key pathways involved in cell proliferation and survival.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to elucidate potential therapeutic applications:

CompoundIC50 (µM)Cancer TypeNotes
Compound 11.61 ± 1.92Colon Carcinoma HCT-15High efficacy observed
Compound 2<1.00Various Cell LinesSignificant growth inhibition
This compoundTBDTBDFurther studies required

Case Studies

  • Study on Antitumor Activity : A recent investigation into thiazole derivatives indicated that modifications on the phenyl ring significantly influenced anticancer properties. This supports the hypothesis that this compound could be optimized for enhanced efficacy against specific cancer types .
  • Enzyme Interaction Studies : Preliminary studies suggest that this compound may act as a ligand for certain receptors involved in inflammatory responses, indicating potential applications beyond oncology.

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